

Discovery and synthesis of (S)-Trolox.

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Compound of Interest

Compound Name: (S)-Trolox

Cat. No.: B1298432

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Diastereomeric Salt Resolution

This classical chemical resolution method involves reacting racemic Trolox with an enantiomerically pure chiral resolving agent (typically a base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized and separated.

- Salt Formation:
 - Dissolve racemic Trolox (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture with water) at an elevated temperature.
 - In a separate vessel, dissolve an enantiomerically pure resolving agent, such as (1S,2S)-(+)-Pseudoephedrine (0.5–1.0 equivalent), in the same solvent.
 - Slowly add the resolving agent solution to the Trolox solution with stirring. The diastereomeric salts, **(S)-Trolox**·(1S,2S)-Pseudoephedrine and (R)-Trolox·(1S,2S)-Pseudoephedrine, will form in the solution.
- Fractional Crystallization:
 - Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0–5 °C), to induce crystallization.
 - One of the diastereomeric salts will be less soluble and will precipitate out of the solution. For example, the (R)-Trolox salt with (+)-Pseudoephedrine often crystallizes first.

- Collect the crystallized salt by filtration and wash it with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer, in this case, the **(S)-Trolox** salt.
- Liberation of **(S)-Trolox**:
 - Take the mother liquor (enriched with the **(S)-Trolox** salt) and evaporate the solvent.
 - Treat the residue with a strong acid (e.g., hydrochloric acid) to break the salt. This protonates the carboxylate of Trolox and the amine of the resolving agent.
 - Extract the free **(S)-Trolox** into an organic solvent (e.g., 2-methyltetrahydrofuran). The protonated resolving agent will remain in the aqueous phase.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude **(S)-Trolox**.
- Purification and Analysis:
 - Recrystallize the crude **(S)-Trolox** from a suitable solvent system to achieve high chemical and enantiomeric purity.
 - Confirm the enantiomeric excess (e.e.) using chiral HPLC as described previously.

Physicochemical and Spectroscopic Characterization

The accurate characterization of **(S)-Trolox** is essential for its use in research and development. Key analytical data are summarized below.

Table 1: Physicochemical Properties of (S)-Trolox

Property	Value
Molecular Formula	C ₁₄ H ₁₈ O ₄
Molecular Weight	250.29 g/mol
Appearance	White to pale beige solid
Melting Point	187–194 °C
CAS Number	53174-06-4
Solubility (PBS, pH 7.2)	~3 mg/mL
Solubility (DMSO, Ethanol)	≥25 mg/mL

Table 2: Spectroscopic Data for Trolox

Technique	Wavelength / Chemical Shift (δ) / Wavenumber (cm ⁻¹)	Assignment
UV-Vis (Methanol)	λ _{max} ≈ 291 nm	Chromanol ring system
¹ H NMR (400 MHz, DMSO-d ₆)	δ 1.36 (s, 3H)	C2-CH ₃
	δ 1.48–1.56 (m, 1H)	C3-CH ₂
	δ 1.95 (s, 3H), 2.00 (s, 3H), 2.03 (s, 3H)	Aromatic-CH ₃
	δ 2.24–2.29 (m, 1H)	C3-CH ₂
	δ 2.41–2.44 (m, 2H)	C4-CH ₂
IR (KBr)	3550–3200 cm ⁻¹ (broad)	O-H stretch (phenolic)
	~1710 cm ⁻¹	C=O stretch (carboxylic acid)
	3000–3100 cm ⁻¹	Aromatic C-H stretch
Mass Spectrometry (NIST)	m/z 250, 205, 164, 168	Molecular ion and fragments

Biological Activity and Mechanism of Action

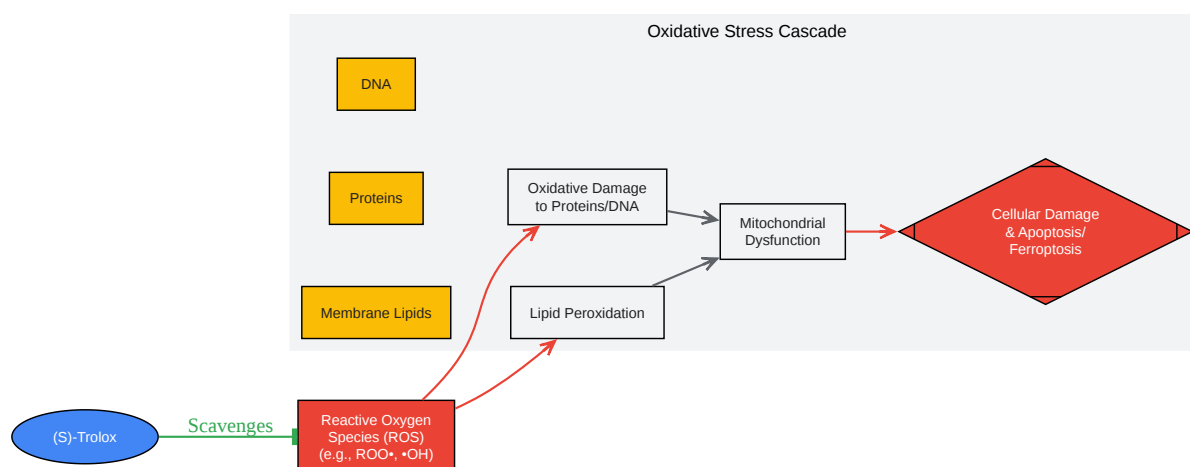
(S)-Trolox is a potent antioxidant that acts primarily as a chain-breaking antioxidant, similar to its parent compound, vitamin E. Its primary mechanism involves scavenging harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

ROS Scavenging

Trolox can neutralize a variety of ROS, including peroxy radicals ($\text{ROO}\cdot$), superoxide anions ($\text{O}_2^{\cdot-}$), and hydroxyl radicals ($\cdot\text{OH}$). The key step is the donation of a hydrogen atom from the phenolic hydroxyl group on the chroman ring to a free radical, which terminates the radical chain reaction. This process is fundamental to its ability to inhibit lipid peroxidation and protect cell membranes.

Signaling Pathways

By reducing the cellular burden of ROS, **(S)-Trolox** influences several downstream signaling pathways. It can protect mitochondria from oxidative stress, thereby preserving their function and preventing the initiation of apoptosis. Studies have shown that Trolox can regulate mitochondrial morphology and function. It also inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.



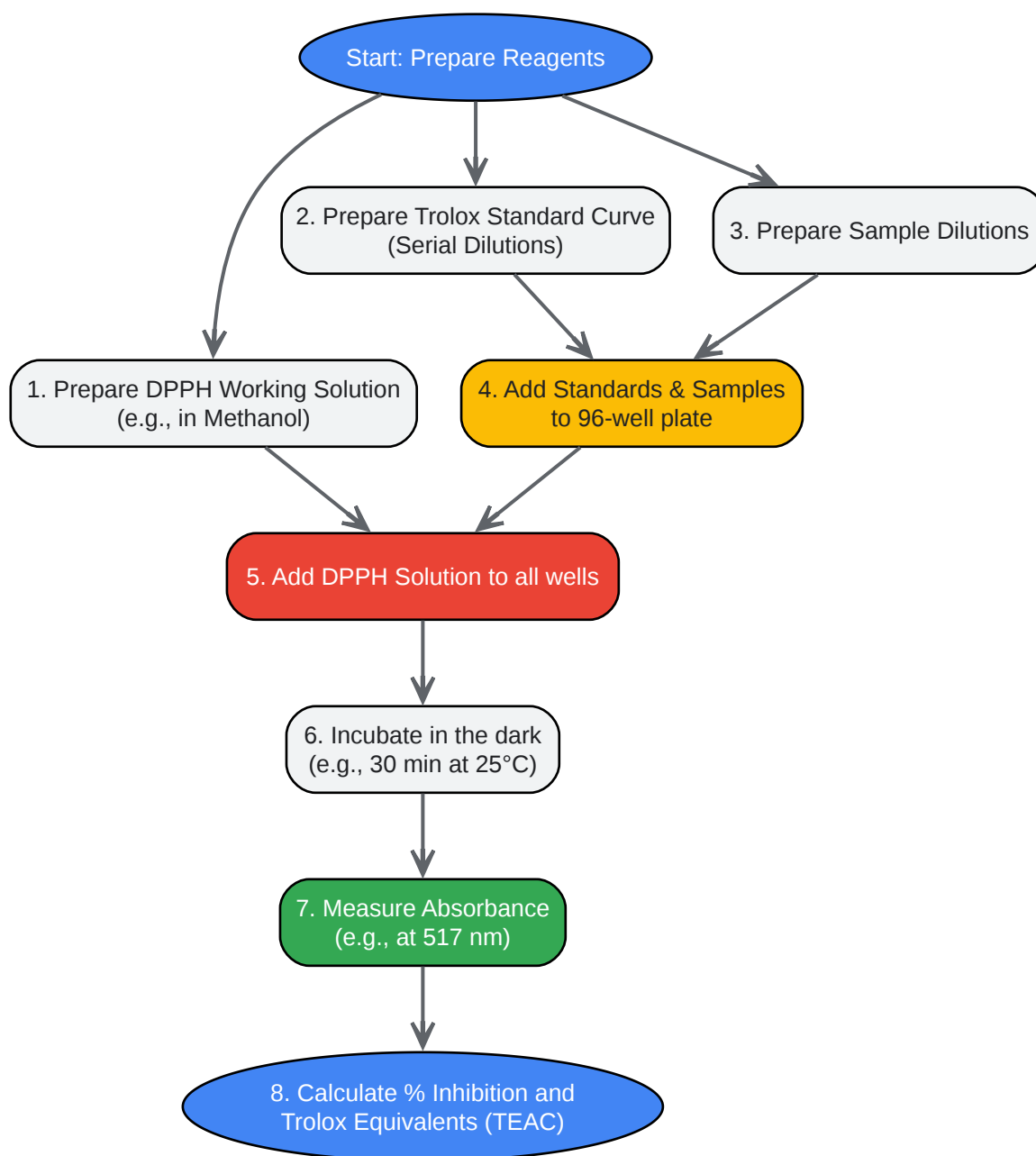
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Caption: Antioxidant mechanism of **(S)-Trolox** in mitigating ROS-induced cellular damage.

Key Experimental Protocols

DPPH Radical Scavenging Assay

This colorimetric assay is commonly used to determine the antioxidant capacity of a compound, with Trolox often serving as the standard for comparison.



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